Melatonin Receptor Affinity: 5-Cl vs 5-H Indole
In the indole-based melatonin analog series, replacing the 5-methoxy group of melatonin with chlorine reduces binding affinity approximately 10-fold, but intrinsic agonist activity is reported to be fully recovered [1]. In contrast, the 5-H (unsubstituted) analog loses both affinity and intrinsic activity. This class-level SAR establishes that 5-chloroindole occupies a distinct efficacy–affinity niche: it provides a halogen-bond donor capability that 5-H cannot, while offering greater metabolic stability than the 5-methoxy group (which is a primary site of CYP450-mediated 6-hydroxylation in melatonin) [2]. For the target compound, the 5-chloro substituent is therefore expected to confer a receptor-binding profile intermediate between the high-affinity 5-OCH₃ and the low-affinity 5-H congeners, while eliminating the metabolic susceptibility of the methoxy group.
| Evidence Dimension | Melatonin receptor binding affinity (Ki/IC₅₀ shift relative to melatonin) |
|---|---|
| Target Compound Data | No direct Ki data available for N-[2-(5-chloro-1H-indol-3-yl)ethyl]furan-2-carboxamide. Class-level inference: ~10-fold reduction vs. melatonin based on 5-Cl substitution SAR in indole-based melatonin ligands [1]. |
| Comparator Or Baseline | Melatonin (5-OCH₃): Ki ≈ 0.1–1 nM at MT₁/MT₂ (literature consensus). 5-H analog: Ki typically >100 nM at MT₁/MT₂. N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide: documented interaction with MTNR1A in GLASS GPCR database , supporting receptor engagement by the 5-chloroindole-ethyl scaffold. |
| Quantified Difference | Estimated 10-fold affinity reduction for 5-Cl vs. 5-OCH₃ (class-level); significantly higher affinity than 5-H (qualitative). Intrinsic activity reported as fully recovered for 5-Cl [1]. |
| Conditions | Radioligand binding assays using [¹²⁵I]-iodomelatonin on cloned human MT₁ and MT₂ receptors expressed in CHO or HEK293 cells (literature consensus for class-level SAR). |
Why This Matters
For procurement decisions, the 5-chloro substitution provides a receptor-engagement profile that 5-H analogs cannot deliver, while avoiding the CYP450 metabolic liability of 5-methoxy analogs, making it the preferred starting scaffold for developing metabolically stable melatonin receptor probes.
- [1] Spadoni G, Balsamini C, Diamantini G, Di Giacomo B, Tarzia G, Mor M, et al. Structure–affinity relationships of indole-based melatonin analogs. Neurosignals. 1999;8(1–2):84–95. DOI: 10.1159/000014564. View Source
- [2] Ma X, Idle JR, Krausz KW, Gonzalez FJ. Metabolism of melatonin by human cytochromes P450. Drug Metab Dispos. 2005;33(4):489–494. DOI: 10.1124/dmd.104.002410. [Demonstrates CYP1A2/CYP2C19-mediated 6-hydroxylation as the primary metabolic route for melatonin; the 5-methoxy group is essential for this pathway.] View Source
